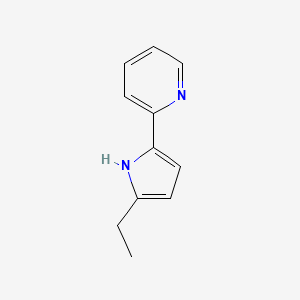
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is a heterocyclic aromatic compound used in the synthesis of a variety of pharmaceuticals and other compounds. It is a colourless, non-toxic solid with a melting point of 125°C and a boiling point of 246°C. It is soluble in water, ethanol and other organic solvents. The compound is used as a building block in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs and anti-diabetic drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances and agrochemicals.
Mecanismo De Acción
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole is believed to act as a ligand in the formation of coordination complexes, and it is thought to be involved in the binding of a variety of pharmaceuticals and other compounds. It is also believed to be involved in the catalytic activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to be involved in the regulation of cell growth and differentiation, as well as in the regulation of the immune system. In addition, it has been shown to be involved in the regulation of the metabolism of carbohydrates, lipids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole in lab experiments include its low toxicity, its low cost and its ease of use. The main limitation of using this compound in lab experiments is that it is not very soluble in water, and it can be difficult to obtain a high concentration of the compound in solution.
Direcciones Futuras
Future research on 2-(2-Pyridinyl)-5-ethyl-1H-pyrrole could focus on the development of new synthesis methods and the optimization of existing methods. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound. Other possible future directions include the development of new pharmaceuticals and other compounds based on the compound, as well as the development of new analytical techniques for the detection and quantification of the compound.
Métodos De Síntesis
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole can be synthesized by the condensation reaction of 2-amino-5-ethylpyridine and ethylformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a temperature of about 110°C for a period of about two hours. The reaction is then cooled to room temperature and the product is isolated by filtration.
Aplicaciones Científicas De Investigación
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole has been widely used in the synthesis of a variety of pharmaceuticals and other compounds. It has also been used in the synthesis of a variety of dyes, fragrances and agrochemicals. In addition, it has been used in the synthesis of a variety of other compounds, such as anti-inflammatory drugs, anti-cancer drugs and anti-diabetic drugs.
Propiedades
IUPAC Name |
2-(5-ethyl-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h3-8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUEBXVURHKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-5-ethyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
